molecular formula C23H24N4O2 B2426253 N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900872-98-2

N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2426253
CAS RN: 900872-98-2
M. Wt: 388.471
InChI Key: DKLSLBVMZJPYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BDMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDMP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves microwave irradiative cyclocondensation and evaluation for insecticidal and antibacterial potential. These compounds are synthesized by reacting N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions, indicating a methodological advancement in the synthesis of heterocyclic compounds with potential biological activities (Deohate & Palaspagar, 2020).

Biological Activities

  • Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have been studied for their biological activities, including antitumor, antifungal, and antibacterial effects. The structural features of these compounds, such as the presence of hydroxymethyl groups and primary amines, contribute to their biological efficacy. These activities are elucidated through a combination of spectral data and single-crystal X-ray crystallography, highlighting the importance of structural analysis in understanding the biological potential of these compounds (Titi et al., 2020).

  • Antimicrobial Effectiveness : Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial activity against various microorganisms, demonstrating the potential of these compounds in addressing microbial resistance. The synthesis process involves nucleophilic displacement reactions, showcasing the chemical versatility of pyrazolo[1,5-a]pyrimidine scaffolds in generating biologically active molecules (Jafar et al., 2017).

properties

IUPAC Name

N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15-12-21(24-14-17-8-6-5-7-9-17)27-23(25-15)22(16(2)26-27)18-10-11-19(28-3)20(13-18)29-4/h5-13,24H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLSLBVMZJPYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.